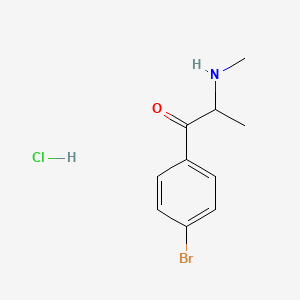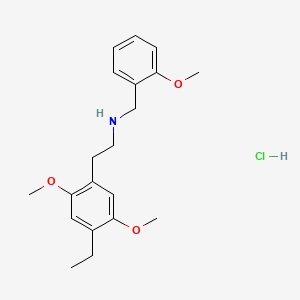
2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride (Technical Grade) is a stable isotope-labeled compound with the molecular formula C5^13C2H12ClNO and a molecular weight of 163.61 . This compound is used primarily in scientific research and industrial applications due to its unique properties and stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride involves the incorporation of carbon-13 isotopes into the molecular structure. The general synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetyl chloride or acetic anhydride.
Isotope Labeling: Carbon-13 isotopes are incorporated into the structure using labeled precursors.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.
科学的研究の応用
2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the food and beverage industry for flavor analysis and quality control.
作用機序
The mechanism of action of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Acetyl-3,4,5,6-tetrahydropyridine: The non-labeled version of the compound.
2-Acetylpyridine: A structurally similar compound without the tetrahydropyridine ring.
3,4,5,6-Tetrahydropyridine: A compound with a similar ring structure but lacking the acetyl group.
The stable isotope labeling of this compound provides unique advantages in research applications, making it a valuable tool in various scientific fields.
特性
IUPAC Name |
1-(2,3,4,5-tetrahydropyridin-6-yl)(1,2-13C2)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H/i1+1,6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGCMUOZFASYRU-WVEBJHRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C1=NCCCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)



![(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol](/img/structure/B586875.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)


